molecular formula C6H4ClF2N B15333203 3-(Chloromethyl)-2,5-difluoropyridine

3-(Chloromethyl)-2,5-difluoropyridine

Cat. No.: B15333203
M. Wt: 163.55 g/mol
InChI Key: DLZWYHJJTYKCQW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and an approximate molecular weight of 163.56 g/mol. The compound features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and a chloromethyl (-CH₂Cl) group at the 3-position.

The chloromethyl group provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and influence electronic properties, which are critical in drug design .

Properties

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

3-(chloromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2

InChI Key

DLZWYHJJTYKCQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted pyridines (e.g., 3-(azidomethyl)-2,5-difluoropyridine)
  • Aldehydes (e.g., 3-(formyl)-2,5-difluoropyridine)
  • Carboxylic acids (e.g., 3-(carboxyl)-2,5-difluoropyridine)

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-(Chloromethyl)-2,5-difluoropyridine:

Compound Name Molecular Formula Substituent Positions Key Features
5-(Chloromethyl)-2,3-difluoropyridine C₆H₄ClF₂N 2,3-F; 5-CH₂Cl Fluorine at 2,3-positions; chloromethyl at 5-position. Altered reactivity due to fluorine positioning .
3-Chloro-2,5-difluoropyridine C₅H₂ClF₂N 2,5-F; 3-Cl Chlorine atom instead of chloromethyl; reduced potential for nucleophilic substitution .
(2,5-Difluoropyridin-3-yl)methanol C₆H₅F₂NO 2,5-F; 3-CH₂OH Hydroxyl group instead of chloromethyl; likely a metabolite or synthetic intermediate .
3,5-Difluoropyridine C₅H₃F₂N 3,5-F Lacking chloromethyl group; simpler structure for studying fluorine effects .
3-(Difluoromethyl)pyridine C₆H₅F₂N 3-CF₂H Difluoromethyl group alters lipophilicity and electronic properties .

Spectroscopic and Physical Properties

  • ¹⁹F NMR : Fluorine atoms in 2,5-positions create distinct coupling patterns. For instance, 3,5-difluoropyridine () exhibits J-coupling constants (²J₃F-₅F ≈ 12 Hz), which differ from derivatives with substituents at the 3-position .
  • Molecular Weight and Solubility : The chloromethyl group increases molecular weight (~163 g/mol) compared to 3-Chloro-2,5-difluoropyridine (149.53 g/mol, ), likely reducing aqueous solubility but enhancing lipid membrane permeability .

Research Findings and Key Insights

  • Regiochemical Exhaustive Functionalization : Schlosser’s work () highlights that fluorine directs substitution to specific positions, enabling precise synthesis of derivatives like this compound .
  • Hyperpolarized NMR : The SABRE-SHARPER method () enhances ¹⁹F NMR sensitivity for fluoropyridines, aiding in structural analysis of complex derivatives .

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